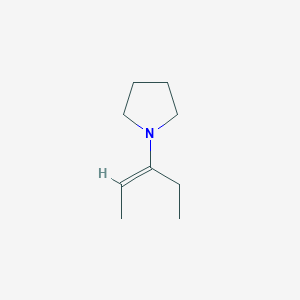

(E)-1-Pyrrolidino-2-pentene

Description

Contextualization of Enamines as Key Intermediates in Organic Synthesis

Enamines are nitrogen analogs of enols and are typically formed through the condensation reaction of a secondary amine with an aldehyde or a ketone that possesses an α-hydrogen. wikipedia.org This reaction is often catalyzed by a mild acid to facilitate the dehydration process. masterorganicchemistry.com The defining feature of an enamine is a carbon-carbon double bond adjacent to a nitrogen atom (-C=C-N).

The significance of enamines in organic synthesis stems from their potent nucleophilicity. The nitrogen atom's lone pair of electrons delocalizes into the double bond, creating a resonance structure with a negative charge on the α-carbon. masterorganicchemistry.com This electron-donating effect makes the α-carbon highly nucleophilic, enabling it to react with a wide range of electrophiles. masterorganicchemistry.commakingmolecules.com This reactivity is the basis for the renowned Stork enamine alkylation, a classic method for forming new carbon-carbon bonds by reacting an enamine with an alkyl halide. wikipedia.org Beyond alkylation, enamines participate in acylation, Michael additions, and aldol-type reactions, making them indispensable tools for constructing complex molecular architectures. makingmolecules.comslideshare.net

Importance of Pyrrolidine-Derived Enamines in Chemical Transformations

Among the various secondary amines used to generate enamines, pyrrolidine (B122466) holds a privileged position. Pyrrolidine-derived enamines are frequently employed due to their enhanced reactivity. rsc.org The high reactivity is attributed to the specific geometry of the five-membered pyrrolidine ring, which promotes a more planar environment for the nitrogen atom. This planarity maximizes the overlap between the nitrogen's lone pair orbital and the π-system of the double bond, thereby increasing the nucleophilicity of the α-carbon. rsc.org

Furthermore, the basicity of pyrrolidine (pKaH of 11.26) is often sufficient to catalyze enamine formation without the need for an external acid catalyst. wikipedia.org Studies comparing enamines derived from different cyclic amines, such as azetidine, pyrrolidine, and piperidine, have shown that pyrrolidine-based enamines often exhibit superior reaction rates in organocatalytic processes. rsc.orgresearchgate.net This heightened reactivity makes them highly efficient catalysts and intermediates in asymmetric synthesis, where controlling the formation of specific stereoisomers is crucial. mdpi.com

Unique Aspects of the (E)-Configuration in 2-Pentenyl Systems

The designation "(E)" in (E)-1-Pyrrolidino-2-pentene refers to the stereochemistry of the double bond. The E/Z notation is used to describe the geometry of trisubstituted and tetrasubstituted alkenes where the simpler cis/trans system is ambiguous. libretexts.org The assignment is based on the Cahn-Ingold-Prelog (CIP) priority rules.

For the 2-pentene (B8815676) system within the molecule, the carbon atoms of the double bond (C2 and C3) each have two different substituents.

At C2, the substituents are the pyrrolidino group and a hydrogen atom.

At C3, the substituents are an ethyl group (-CH2CH3) and a hydrogen atom.

According to CIP rules, priority is assigned based on the atomic number of the atoms directly attached to the double bond carbons.

At C2, the nitrogen of the pyrrolidino group has a higher atomic number than hydrogen, so the pyrrolidino group receives higher priority.

At C3, the carbon of the ethyl group has a higher atomic number than hydrogen, so the ethyl group has higher priority.

The (E)-isomer (from the German entgegen, meaning opposite) is the configuration where the two higher-priority groups (the pyrrolidino group and the ethyl group) are on opposite sides of the double bond. Conversely, in the (Z)-isomer (zusammen, meaning together), they would be on the same side. This specific spatial arrangement in the (E)-configuration can influence the molecule's reactivity, its interaction with other chiral molecules, and the stereochemical outcome of its reactions. acs.org

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | 1-[(2E)-pent-2-en-1-yl]pyrrolidine |

| Molecular Formula | C₉H₁₇N |

| CAS Number | 13750-57-7 chemicalbook.com |

| Molecular Weight | 139.24 g/mol |

| PubChem CID | 5462837 nih.gov |

Structure

3D Structure

Properties

CAS No. |

13750-57-7 |

|---|---|

Molecular Formula |

C17H13ClN6O5 |

Molecular Weight |

139.24 g/mol |

IUPAC Name |

1-[(E)-pent-2-en-3-yl]pyrrolidine |

InChI |

InChI=1S/C9H17N/c1-3-9(4-2)10-7-5-6-8-10/h3H,4-8H2,1-2H3/b9-3+ |

InChI Key |

LSQXOLFOAOCMSS-YCRREMRBSA-N |

SMILES |

CCC(=CC)N1CCCC1 |

Isomeric SMILES |

CC/C(=C\C)/N1CCCC1 |

Canonical SMILES |

CCC(=CC)N1CCCC1 |

Synonyms |

(E)-1-Pyrrolidino-2-pentene |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of E 1 Pyrrolidino 2 Pentene

Nucleophilic Reactivity Profile of Enamines

Enamines are the nitrogen analogs of enols and are known to be excellent nucleophiles. wikipedia.org Their heightened reactivity compared to enols stems from the greater electron-donating ability of the nitrogen atom relative to oxygen. makingmolecules.com

Electron Density Distribution and Reactivity at the β-Carbon

The characteristic nucleophilicity of enamines is a direct consequence of the delocalization of the nitrogen's lone pair of electrons into the carbon-carbon double bond. vaia.com This resonance effect results in a significant increase in electron density at the β-carbon atom, rendering it highly nucleophilic. masterorganicchemistry.compressbooks.pub An electrostatic potential map of a similar enamine, N,N-dimethylaminoethylene, clearly illustrates this shift of electron density towards the α-carbon, making it susceptible to attack by electrophiles. pressbooks.pub

This increased electron density allows enamines to react with a variety of electrophiles, such as alkyl halides, in what is known as the Stork enamine alkylation. wikipedia.orgmakingmolecules.com The reaction proceeds through nucleophilic attack of the β-carbon on the electrophile, forming an iminium salt intermediate, which is subsequently hydrolyzed to yield an α-substituted ketone. wikipedia.orgjst.go.jp

Influence of Pyrrolidine (B122466) Moiety on Enamine Nucleophilicity

The choice of the secondary amine used to form the enamine has a profound impact on its reactivity. Enamines derived from pyrrolidine are known to be significantly more nucleophilic and reactive than those derived from other cyclic amines, such as piperidine. researchgate.net This enhanced reactivity is attributed to the stereoelectronic properties of the five-membered pyrrolidine ring. wikipedia.orgresearchgate.net

The geometry of the pyrrolidine ring allows for better alignment of the nitrogen's lone pair with the π-system of the double bond, leading to more effective pπ-conjugation. scripps.edu This superior orbital overlap enhances the electron-donating capacity of the nitrogen, thereby increasing the nucleophilicity of the β-carbon. scripps.edu Studies have shown that pyrrolidine-derived enamines possess the strongest nucleophilicity among tertiary enamines. acs.org The planarity of the five-membered ring in pyrrolidine enamines contributes to this high reactivity. wikipedia.org

Cycloaddition Reactions Involving the Pentenyl Enamine Moiety

The electron-rich double bond of enamines makes them excellent partners in cycloaddition reactions, particularly with electron-deficient species. These reactions provide powerful methods for the construction of five-membered heterocyclic rings.

[3+2] Cycloaddition Pathways with Dipolarophiles

Enamines readily undergo [3+2] cycloaddition reactions with various 1,3-dipoles, also known as dipolarophiles. beilstein-journals.orgnih.gov This type of reaction, a subset of Huisgen 1,3-dipolar cycloadditions, involves the concerted or stepwise interaction of the 4π-electron system of the 1,3-dipole with the 2π-electron system of the enamine. nih.govorganic-chemistry.org The reaction typically proceeds with high regioselectivity and stereoselectivity. organic-chemistry.org

Mechanistic studies involving the reaction of enamines with diazoalkanes have revealed that these cycloadditions can proceed through a stepwise pathway involving a zwitterionic intermediate. nih.govuni-muenchen.de This pathway is often lower in energy than the traditionally proposed concerted mechanism. nih.govuni-muenchen.de The reactivity of the enamine in these cycloadditions is so pronounced that they can be up to four orders of magnitude faster than reactions with other dipolarophiles like phenyl azide. nih.gov

Decarboxylative [3+2] Cycloadditions

A notable variation of the [3+2] cycloaddition is the decarboxylative pathway. In these reactions, azomethine ylides, generated in situ from the decarboxylation of α-amino acids, react with dipolarophiles. nih.govmdpi.com This method provides an efficient route to highly functionalized pyrrolidine-containing heterocycles. nih.gov The reaction can be performed as a multicomponent, one-pot process, offering high atom and step economy. nih.gov For instance, the reaction of chromone-3-carboxylic acids with azomethine ylides proceeds via a decarboxylative [3+2] cycloaddition to yield chromenopyrrole derivatives. mdpi.com Similarly, asymmetric palladium-catalyzed decarboxylative [3+2] cycloadditions have been developed to construct chiral spiro-heterocyclic scaffolds. rsc.org

Cascade Annulations for Polycyclic Structures

The reactivity of enamines can be harnessed in cascade or tandem reactions to rapidly assemble complex polycyclic structures. rsc.orgresearchgate.net These processes involve a sequence of reactions where the product of one step becomes the substrate for the next, all occurring in a single pot. For example, a palladium-catalyzed tandem annulation/coupling of acetylenic enamines has been demonstrated to forge two new carbon-carbon bonds stereoselectively. rsc.org Another strategy involves the cascade cyclization/annulation of β-enamino diketones with o-phenylenediamine (B120857) to access pyrrole-fused 1,5-benzodiazepines. acs.org These cascade reactions offer a powerful and efficient means of generating molecular complexity from simple starting materials. researchgate.netnih.govrsc.org

Diels-Alder and Related [4+2] Cycloaddition Reactions

The Diels-Alder reaction is a powerful tool for the synthesis of six-membered rings, involving the reaction of a conjugated diene with a dienophile. wikipedia.org Enamines, such as (E)-1-Pyrrolidino-2-pentene, can function as electron-rich dienes in these cycloadditions. Their reactivity is most pronounced with electron-poor dienophiles, a scenario known as the inverse-electron-demand Diels-Alder reaction. wikipedia.orgtotal-synthesis.com

The reaction of an enamine with an electron-deficient dienophile proceeds via a concerted [4+2] cycloaddition mechanism, forming a cyclohexene (B86901) derivative. wikipedia.org The stereochemistry of the starting enamine is typically retained in the product. For this compound, reaction with a suitable dienophile would lead to a substituted cyclohexene ring. For instance, the reaction of 1,2,4,5-tetrazines with enamines results in the formation of 1,2-diazines after a cascade of [4+2] cycloaddition, retro-[4+2] cycloaddition, and aromatization. nih.gov The reaction of the pyrrolidine enamine of pentan-2-one with 3,6-bis(thiomethyl)-1,2,4,5-tetrazine has been shown to produce a dihydro-1,2-diazine derivative. nih.gov This highlights the potential of this compound to participate in similar transformations.

Reactions with Electron-Deficient Alkenes and Nitroalkenes

The reaction of enamines with electron-deficient alkenes is a versatile method for constructing new carbon-carbon bonds, often leading to either four-membered rings via [2+2] cycloaddition or to products of conjugate addition. acs.orgresearchgate.net Nitroalkenes are particularly effective reaction partners for enamines. acs.orgacs.org

The addition of enamines derived from aldehydes to nitroalkenes has been shown to yield cyclobutane (B1203170) derivatives in various solvents. researchgate.netacs.org This reaction is considered a [2+2] cycloaddition, which can be reversible. ethz.ch The formation of these four-membered rings is a general outcome for the reactions of pyrrolidine enamines with nitroalkenes. researchgate.netacs.org In situ NMR studies have confirmed the presence of cyclobutane intermediates in the organocatalyzed Michael addition of aldehydes to nitroalkenes, where the enamine is formed in situ. ethz.ch The reaction of this compound with a nitroalkene, such as nitroethylene, is expected to proceed through a similar pathway to afford a substituted cyclobutane. acs.org The stereochemistry of the resulting cyclobutane is influenced by the conformation of the enamine. acs.org

The cyclobutane adducts formed from the reaction of enamines and nitroalkenes can exhibit ring-chain tautomerism, existing in equilibrium with an open-chain enamine form. acs.orgresearchgate.net The position of this equilibrium is dependent on factors such as temperature, solvent polarity, and the concentration of water. researchgate.netacs.org This tautomerism has been observed in the reactions of cyclohexanone (B45756) enamines with (E)-3,3,3-trichloro-1-nitropropene, where either bicyclo[4.2.0]octanes or the tautomeric trisubstituted enamines are formed depending on the reaction conditions. researchgate.net The open-chain enamine can then be hydrolyzed to the corresponding γ-nitroketone. acs.orgresearchgate.net This dynamic behavior is a crucial consideration in the reactions of this compound with nitroalkenes, as it can influence the final product distribution. numberanalytics.com

Formation of Cyclobutane Derivatives

Michael Addition (Conjugate Addition) Reactions

This compound is expected to react readily with a variety of Michael acceptors. adichemistry.com These include α,β-unsaturated ketones, esters, nitriles, and sulfones. adichemistry.com The reaction is initiated by the nucleophilic attack of the enamine's β-carbon on the β-carbon of the Michael acceptor. libretexts.org Subsequent hydrolysis of the intermediate iminium salt regenerates a ketone, resulting in the net addition of a ketone to the Michael acceptor. libretexts.orgwikipedia.org

| Michael Acceptor | General Product after Hydrolysis |

|---|---|

| Methyl vinyl ketone | 1,5-Diketone |

| Ethyl acrylate | 5-Keto-ester |

| Acrylonitrile | 4-Cyanoketone |

The Michael addition of enamines can be performed in both an intermolecular and intramolecular fashion, greatly expanding its synthetic utility. academie-sciences.frgeorgiasouthern.edu

Intermolecular Michael Additions: This involves the reaction between two separate molecules, the enamine and the Michael acceptor. academie-sciences.fr The reaction of this compound with an enone is a classic example. youtube.com These reactions are fundamental in synthetic chemistry, for instance, as the first step in the Robinson annulation for the formation of six-membered rings. adichemistry.com

Intramolecular Michael Additions: When the enamine and the Michael acceptor are present within the same molecule, an intramolecular Michael addition can occur, leading to the formation of cyclic compounds. nsf.gov While specific examples for this compound are not detailed, the principle is well-established. For instance, the intramolecular conjugate addition of aldehyde-derived enamines to α,β-unsaturated esters has been achieved using a combination of a chiral pyrrolidine catalyst and a hydrogen bond donor. nsf.gov This strategy allows for the enantioselective and diastereoselective synthesis of six-membered rings.

Reaction with Michael Acceptors

Oxidation and Reduction Pathways of the Enamine Functionality

Enamines are electron-rich compounds, making them highly susceptible to oxidation, while their corresponding iminium salts are readily reduced. nih.govtaylorfrancis.com The reactivity of this compound is characteristic of this class of compounds, engaging in a variety of oxidation and reduction reactions that transform the enamine functionality.

Oxidation Pathways The oxidation of enamines can be defined by several processes: the complete loss of an electron, the addition of an oxygen atom (or a related proxy), or the loss of hydrogen atoms. taylorfrancis.com

Electrochemical Oxidation: The electrochemical oxidation of enamines, including those derived from pyrrolidine, is typically an irreversible process. rsc.org Studies using cyclic voltammetry on enamines from cyclic ketones and pyrrolidine show that the oxidation potentials are influenced by the amine component. rsc.org The oxidation generates intermediate cation radicals with very short lifetimes. rsc.org Theoretical and experimental studies on a range of enamines reveal that these radical cations primarily exhibit a carbon-centered free radical character. nih.gov

Chemical Oxidation: Chemical reagents can also effect the oxidation of enamines. The reaction of enamines with the 2,2,6,6-tetramethylpiperidine-1-oxoammonium ion (TEMPO+), for instance, leads to the formation of intermediate cations that can be hydrolyzed to yield β-ketoalkoxyamines. researchgate.net The specific products of oxidation often depend on the substitution pattern of the enamine's double bond. rsc.org For example, oxidation with a mixture of potassium permanganate (B83412) (KMnO4) and sodium periodate (B1199274) (NaIO4) can yield different products depending on the substituents. rsc.org For 2'-monosubstituted enamines, this can result in N-formyl or N-acyl amino sugars. rsc.org

Reduction Pathways Reduction reactions of enamines are the converse of oxidation, involving the gain of an electron, replacement of the nitrogen atom with hydrogen, or the addition of hydrogen across the double bond. taylorfrancis.com

Reduction with Metal Reagents: Enamines can be effectively reduced to the corresponding saturated amines by reagents like samarium(II) iodide in the presence of water (SmI2(H2O)n). nih.gov Mechanistic studies suggest this reaction proceeds through a concerted proton-coupled electron transfer (PCET) pathway, which circumvents the formation of a high-energy radical anion intermediate. nih.gov

Reduction with Hydrides and Acids: The reduction of enamines often involves their initial protonation to form an iminium cation, which is then reduced. acs.org A common method involves using sodium borohydride (B1222165) in the presence of an acid like acetic acid. acs.orgorganic-chemistry.org No reaction occurs with sodium borohydride alone; the acid is required to generate the more electrophilic iminium species. acs.org Another effective reducing agent is formic acid, which can reduce enamines to tertiary amines upon heating, with the evolution of carbon dioxide. google.com

| Reaction Type | Reagent(s) | General Outcome | Mechanistic Feature | Reference(s) |

| Oxidation | Electrochemical | Irreversible oxidation | Short-lived cation radical intermediate | rsc.org |

| Oxidation | KMnO4–NaIO4 | N-formyl or N-acyl products | Depends on enamine substitution | rsc.org |

| Oxidation | TEMPO+ | β-ketoalkoxyamine (after hydrolysis) | Intermediate cation formation | researchgate.net |

| Reduction | SmI2(H2O)n | Saturated amine | Concerted Proton-Coupled Electron Transfer (PCET) | nih.gov |

| Reduction | NaBH4 / Acetic Acid | Saturated amine | Protonation to iminium ion followed by hydride reduction | acs.org |

| Reduction | Formic Acid | Saturated amine | Reduction of enamine by heating with formic acid | google.com |

Role in Catalytic Reaction Mechanisms

This compound, as a representative enamine, is a key intermediate in several important catalytic cycles. Its nucleophilic α-carbon allows it to participate in a range of bond-forming reactions. masterorganicchemistry.com

Enamine catalysis is a cornerstone of organocatalysis, where secondary amines react with carbonyl compounds to form transient, nucleophilic enamine intermediates. nih.gov These intermediates then react with electrophiles, such as in the aldol (B89426) reaction, to form new carbon-carbon bonds. masterorganicchemistry.commasterorganicchemistry.com

In a typical organocatalytic aldol reaction, a secondary amine like pyrrolidine reacts with a ketone or aldehyde (e.g., pentanal) to generate an enamine in situ. nih.govresearchgate.net This enamine, structurally analogous to this compound, then acts as the key nucleophile.

The mechanism of a proline-catalyzed aldol reaction, which proceeds via an enamine intermediate, involves several steps:

Formation of a carbinolamine intermediate from the reaction of the amine catalyst with a carbonyl donor. nih.govresearchgate.net

Dehydration to form an iminium ion, followed by deprotonation to generate the nucleophilic enamine. masterorganicchemistry.comnih.gov

The enamine attacks an acceptor aldehyde, forming the C-C bond. nih.govresearchgate.net

Hydrolysis of the resulting iminium adduct releases the aldol product and regenerates the amine catalyst. nih.gov

This methodology is famously exemplified by the Hajos-Parrish-Eder-Sauer-Wiechert reaction, an intramolecular aldol cyclization catalyzed by proline that produces a key steroid precursor with high enantioselectivity. masterorganicchemistry.comnih.gov

While powerful, enamine catalysis is susceptible to deactivation pathways that can reduce efficiency. rsc.orgresearchgate.net Understanding these mechanisms is crucial for optimizing reaction conditions.

One significant deactivation pathway occurs in tandem reactions that also involve a hydrogenation catalyst. rsc.org In a hydroformylation/aldol condensation system using a rhodium hydroformylation catalyst and a pyrrolidine/benzoic acid aldol catalyst, the pyrrolidine catalyst can be deactivated. The enamine formed between pyrrolidine and the aldehyde product (hexanal in this case) can be irreversibly hydrogenated by the rhodium complex to form the corresponding saturated amine. rsc.org This parasitic reaction effectively removes the secondary amine from the aldol catalytic cycle. rsc.org

| Deactivation Pathway | Description | Context | Consequence | Reference(s) |

| Irreversible Hydrogenation | The enamine intermediate is reduced to a saturated tertiary amine by a co-catalyst. | Tandem hydroformylation/aldol reactions with a Rh catalyst. | Pyrrolidine is consumed, halting the aldol cycle. | rsc.org |

| Undesired Side Reactions | The secondary amine catalyst engages in non-productive reactions like self-aldol additions. | Conjugate addition reactions between aldehydes and nitroolefins. | Reduced catalyst availability and efficiency. | researchgate.net |

Metal-catalyzed hydroamination, the addition of an N-H bond across an alkene, is an atom-economical method for synthesizing amines. mdpi.com While this compound is the product of a hydroamination reaction between pyrrolidine and 1-pentyne (B49018) (followed by isomerization) or a related pentene, its constituent parts are central to this class of reactions.

Numerous transition metals, including iron, rhodium, palladium, and yttrium, have been shown to catalyze the hydroamination of unactivated alkenes. mdpi.comacs.orgnih.gov

Iron-Catalyzed Reactions: Iron(III) salts are sustainable and effective catalysts for the intramolecular hydroamination of amino alkenes, leading to the formation of pyrrolidine rings with high diastereoselectivity. csic.es

Rhodium-Catalyzed Reactions: Rhodium complexes, in conjunction with chiral phosphine (B1218219) ligands, can catalyze the asymmetric intramolecular hydroamination of unactivated alkenes to produce chiral pyrrolidines in high yields and enantioselectivities. acs.org

Photocatalytic Methods: A mechanistically distinct approach uses visible-light photocatalysis. nih.gov In this method, an excited-state iridium photocatalyst oxidizes a secondary amine (like pyrrolidine) to an aminium radical cation. This electrophilic radical then adds to an alkene in an anti-Markovnikov fashion to furnish the tertiary amine product. nih.gov

The general mechanism for base-catalyzed hydroamination starts with the deprotonation of the amine to form a metal amide, which then undergoes a nucleophilic attack on the alkene. nih.gov

Enamine intermediates are valuable dipoles or dienophiles in cycloaddition reactions for constructing heterocyclic rings.

[2+2] Cycloadditions: Enamines derived from cyclic ketones are known to undergo [2+2] cycloaddition reactions with electron-deficient alkynes, such as methyl acetylenecarboxylate. asianpubs.org These reactions yield fused cyclobutene (B1205218) adducts, which can sometimes undergo subsequent thermal rearrangement. asianpubs.org The solvent polarity can play a critical role in the reaction outcome, affecting whether the cyclobutene or a ring-expanded product is formed. asianpubs.org

[3+2] Cycloadditions: A highly versatile method for synthesizing pyrrolidine rings is the [3+2] cycloaddition of azomethine ylides. mdpi.commetu.edu.tr These ylides can be generated in situ from the condensation of an α-amino acid (like glycine) or its ester with an aldehyde. The enamine character of the resulting ylide facilitates its reaction with a dipolarophile (an alkene) to form the pyrrolidine ring. mdpi.com This strategy is widely used in the one-pot synthesis of complex, polycyclic pyrrolidine-containing compounds. metu.edu.tr

Spectroscopic and Structural Elucidation Studies of E 1 Pyrrolidino 2 Pentene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the characterization of (E)-1-Pyrrolidino-2-pentene. Through various NMR experiments, a detailed picture of the molecule's connectivity and spatial arrangement can be constructed.

Proton NMR (¹H NMR) Analysis of Pentenyl and Pyrrolidine (B122466) Protons

The ¹H NMR spectrum of this compound provides crucial information about the different proton environments within the molecule. The signals corresponding to the pentenyl and pyrrolidine protons exhibit characteristic chemical shifts and coupling patterns.

The vinyl protons of the pentenyl group are particularly diagnostic. For the E-isomer, the coupling constant (³JHH) between the two vinyl protons is typically in the range of 13–14 Hz, indicating a trans-orientation. mdpi.com The chemical shifts for the protons on the C=C double bond are generally found at higher frequencies compared to the protons of the alkyl chain. docbrown.info

The protons of the pyrrolidine ring also show distinct signals. The protons on the carbons adjacent to the nitrogen atom are deshielded due to the electronegativity of the nitrogen. docbrown.info The integration of the proton signals corresponds to the number of protons in each specific environment, further confirming the structure. docbrown.info

Below is a representative table of expected ¹H NMR chemical shifts for this compound. Actual values can vary depending on the solvent and other experimental conditions. docbrown.infodocbrown.info

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Vinyl H (C2-H) | ~5.5 - 6.0 | dq |

| Vinyl H (C3-H) | ~4.3 - 4.8 | dt |

| Pyrrolidine (α-CH₂) | ~2.8 - 3.2 | t |

| Pyrrolidine (β-CH₂) | ~1.7 - 2.1 | m |

| Pentenyl (C4-H₂) | ~1.9 - 2.2 | q |

| Pentenyl (C5-H₃) | ~0.9 - 1.1 | t |

Carbon-13 NMR (¹³C NMR) for Carbon Connectivity

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The carbons of the C=C double bond typically resonate in the range of 115-140 ppm. libretexts.org The carbons of the pyrrolidine ring attached to the nitrogen appear in the range of 40-65 ppm. libretexts.org The chemical shifts of the alkyl carbons of the pentenyl group are found at lower frequencies. docbrown.info

The following table outlines the expected ¹³C NMR chemical shifts.

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 (Vinyl) | ~135 - 140 |

| C3 (Vinyl) | ~100 - 110 |

| Pyrrolidine (α-C) | ~45 - 55 |

| Pyrrolidine (β-C) | ~20 - 30 |

| C4 (Pentenyl) | ~25 - 35 |

| C5 (Pentenyl) | ~10 - 15 |

2D NMR Techniques (COSY, HSQC, HMBC) for Complete Assignment

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. walisongo.ac.id

COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbons. This helps to trace the connectivity of the proton network within the pentenyl and pyrrolidine moieties. walisongo.ac.id

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton. walisongo.ac.id

Stereochemical Discrimination of E/Z Isomers and Diastereomers

NMR spectroscopy is a powerful tool for distinguishing between E/Z isomers of enamines. mdpi.com The key parameter for this discrimination is the coupling constant (³JHH) between the vinylic protons. For the (E)-isomer, this coupling constant is typically large (around 13-14 Hz), while for the (Z)-isomer, it is smaller. mdpi.com

In cases where diastereomers are formed, for instance, through reactions of chiral enamines, NMR can also be used for their differentiation. The different spatial arrangement of the substituents in diastereomers leads to distinct chemical shifts and coupling patterns for the corresponding nuclei. acs.org Nuclear Overhauser Effect (NOE) experiments, such as NOESY, can provide through-space correlations between protons, which is invaluable for determining the relative stereochemistry. acs.org

X-ray Crystallography for Solid-State Structure Determination

While NMR provides detailed information about the structure in solution, X-ray crystallography offers a definitive picture of the molecule's three-dimensional structure in the solid state. researchgate.net For this compound or its stable derivatives, obtaining a single crystal suitable for X-ray diffraction analysis can provide precise bond lengths, bond angles, and torsional angles. researchgate.net

X-ray crystallographic studies on related pyrrolidine enamines have shown that the C=C-N fragment tends to be planar or nearly planar. wikipedia.org This planarity is a result of the delocalization of the nitrogen lone pair into the π-system of the double bond. The crystal structure would also definitively confirm the E-configuration of the double bond. researchgate.netacs.org

Other Spectroscopic Characterizations Supporting Mechanistic Studies

Beyond NMR and X-ray crystallography, other spectroscopic techniques can provide valuable information, particularly in the context of mechanistic studies involving enamines.

Infrared (IR) Spectroscopy : The IR spectrum of this compound would show a characteristic C=C stretching vibration, which is typically stronger and at a lower frequency than in simple alkenes due to conjugation with the nitrogen lone pair.

Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which helps in confirming its identity. High-resolution mass spectrometry (HRMS) can determine the exact molecular formula.

Time-Resolved Electron Paramagnetic Resonance (EPR) Spectroscopy : In studies of reactions involving radical intermediates derived from enamines, time-resolved EPR can be used to directly observe and characterize these transient species. chemrxiv.orgchinesechemsoc.org

These spectroscopic methods, when used in combination, provide a comprehensive and detailed understanding of the structure and properties of this compound and its derivatives.

Theoretical and Computational Chemistry of E 1 Pyrrolidino 2 Pentene and Enamine Systems

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of chemical reactions involving enamines, such as (E)-1-Pyrrolidino-2-pentene. These computational studies provide valuable insights into reaction mechanisms, the nature of transition states, and the factors governing stereochemical outcomes.

Elucidation of Rate-Determining Steps and Stereoretention

DFT calculations have been instrumental in identifying the rate-determining step (rds) in reactions involving pyrrolidine-derived enamines. For instance, in the stereoretentive formation of cyclobutanes from pyrrolidines, DFT studies revealed that the crucial step is the release of a dinitrogen molecule from a 1,1-diazene intermediate, leading to the formation of a 1,4-biradical. acs.org The activation energy for this step was calculated to be 17.7 kcal/mol, which aligns with experimental observations that the reaction can proceed at room temperature, albeit with lower yields compared to higher temperatures. acs.org The stereoretentive nature of this reaction is explained by the fact that the barrierless collapse of the open-shell singlet 1,4-biradical is kinetically favored over the rotation of the radical centers, which would lead to stereoisomeric products. acs.org

In the context of Diels-Alder reactions, DFT calculations have been used to predict the feasibility and stereoselectivity of reactions involving enamine-like structures. For the proposed synthesis of safranal, DFT calculations at the B3LYP/6-31G* level of theory predicted that the reaction of 3-methyl-2-butenal (B57294) with 4-methoxypenta-1,3-diene would yield the desired regioisomers. researchgate.net However, the calculated high activation barrier of 23 kcal/mol suggested that harsh reaction conditions would be necessary. researchgate.net This highlights the predictive power of DFT in guiding synthetic efforts.

The stability of enamines, which is a crucial factor in their reactivity, has also been comprehensively studied using DFT. These studies have led to the compilation of thermodynamic data, such as free-energy stability and bond dissociation energies (BDE), for a wide range of enamines. acs.org It has been found that both steric and conjugation effects play a significant role in determining enamine stability. acs.org For example, enamines derived from α-branched carbonyl compounds are generally less stable than those from simpler aldehydes and ketones. acs.org

Analysis of Zwitterionic Intermediates

Zwitterionic intermediates are frequently proposed in reactions involving enamines, and DFT calculations have provided detailed insights into their structure and stability. In the context of 1,3-dipolar cycloadditions of diazoalkanes with enamines, DFT calculations have shown that a stepwise pathway involving a zwitterionic intermediate can be significantly lower in energy than the traditionally assumed concerted pathway. nih.gov Specifically, for the reaction of methyl diazoacetate with 1-(N-pyrrolidino)cycloalkenes, the calculated energy barrier for the formation of the zwitterionic intermediate was found to be approximately 40 kJ mol⁻¹ lower than for the concerted cycloaddition in chloroform. nih.gov

Similarly, in the Povarov reaction, which involves an aza-Diels-Alder (A-DA) reaction, DFT studies at the MPWB1K/6-311G** level have demonstrated that the reaction proceeds through a two-step mechanism involving a highly stabilized zwitterionic intermediate. rsc.org The formation of this intermediate is significantly exothermic, and the subsequent ring-closure has a very low activation barrier. rsc.org The presence of a Lewis acid catalyst in this reaction not only accelerates the reaction but also favors the formation of the zwitterionic intermediate. rsc.org

DFT has also been employed to explore the mechanisms of Diels-Alder reactions between 1,2,3-triazines and enamines, where both concerted and stepwise pathways involving zwitterionic intermediates are predicted depending on substituents and solvent. scispace.com The stabilization of these zwitterionic intermediates by electron-withdrawing groups or hydrogen-bonding solvents can lead to a shift from a concerted to a stepwise mechanism. scispace.com

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding and predicting the reactivity of molecules by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgscribd.com In the context of enamines like this compound, the HOMO is typically associated with the enamine's nucleophilic character, while the LUMO of a reacting partner represents its electrophilic nature. libretexts.orgwuxiapptec.com

The interaction between the enamine's HOMO and the electrophile's LUMO is crucial for the stabilization of the transition state and dictates the course of many reactions. scribd.com For instance, in 1,3-dipolar cycloadditions, the reaction of enamines with diazoacetates was traditionally thought to proceed via interaction of the enamine HOMO with the LUMO+1 of the diazo compound. However, recent DFT and FMO analyses have revealed that the interaction of the enamine's HOMO with the LUMO (the π* orbital of the N=N bond) of the diazoacetate is the key interaction that opens up a lower-energy stepwise pathway through a zwitterionic intermediate. nih.gov This revised understanding highlights the power of FMO theory in refining mechanistic hypotheses. nih.gov

FMO theory also provides a basis for understanding the reactivity in Diels-Alder reactions. The energy gap between the HOMO of the diene (or in this case, the enamine acting as a dienophile equivalent) and the LUMO of the dienophile (or diene) is a key factor in determining the reaction rate. wuxiapptec.com A smaller HOMO-LUMO gap generally leads to a more facile reaction. In the context of organometallic chemistry, the frontier orbitals are often the metallic d orbitals, and their interaction with the frontier orbitals of organic ligands, such as enamines, can explain a wide range of chemical phenomena. libretexts.org

The principles of FMO theory are also applied in computational studies to rationalize reaction outcomes. For example, in the reaction of enamines with nitroalkenes, molecular orbital calculations help to explain the stereoselectivity of the formation of cyclobutane (B1203170) intermediates and their subsequent products. acs.org

Conformational Analysis of Pyrrolidine (B122466) and Pentenyl Moieties

The three-dimensional structure of this compound is defined by the conformations of its two key components: the pyrrolidine ring and the pentenyl chain. The pyrrolidine ring, being a saturated five-membered heterocycle, is not planar and exhibits a phenomenon known as pseudorotation. acs.orgnih.gov

Pseudorotational Potential Studies

The conformational flexibility of the pyrrolidine ring is best described by its pseudorotational potential. acs.orgrsc.org The ring can adopt various envelope (E) and twist (T) conformations. beilstein-journals.org These conformations are characterized by a phase angle of pseudorotation (P) and a puckering amplitude (Φmax). beilstein-journals.org The phase angle indicates which atoms are out of the plane, while the puckering amplitude describes the degree of distortion from planarity. beilstein-journals.org

Ab initio and gas electron diffraction studies have shown that for unsubstituted pyrrolidine, the envelope conformation with the nitrogen atom out of the plane and the imino hydrogen in an axial position is the most stable. acs.org A second, slightly less stable energy minimum corresponds to the envelope conformer with an equatorial imino hydrogen. acs.org The energy barrier to pseudorotation between these conformers is relatively low, calculated to be around 1.66 kcal/mol. acs.org More recent studies using femtosecond degenerate four-wave mixing spectroscopy and high-level quantum chemical calculations (CCSD(T)) have further refined these values, finding the equatorial conformer to be slightly more stable than the axial one with a pseudorotation barrier of approximately 220-284 cm⁻¹ (about 0.63-0.81 kcal/mol). nih.gov

The conformational preference of the pyrrolidine ring can be significantly influenced by substituents. acs.orgnih.gov For example, in proline, the puckering of the pyrrolidine ring can be controlled by the nature and stereochemistry of substituents at the C-4 position. nih.govacs.orgnih.gov Electron-withdrawing groups and sterically demanding groups can lock the ring into specific puckered conformations. acs.orgnih.gov In the case of N-substituted pyrrolidines, such as this compound, the nature of the N-substituent can also influence the conformational equilibrium of the ring. Quantum mechanics calculations on N-alkylated polyhydroxypyrrolidines have shown that the preferred envelope conformation can differ between the neutral and protonated forms of the pyrrolidine ring in solution. rsc.org

The conformational mobility of the pyrrolidine ring is not just a structural curiosity; it has important implications for the reactivity and biological activity of pyrrolidine-containing molecules. nih.gov The specific puckering of the ring can influence the orientation of substituents and, consequently, their interactions in chemical reactions or with biological targets.

Molecular Electrostatic Potential (MEP) Studies and Quantum Descriptors

Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize and understand the charge distribution within a molecule and predict its reactive behavior. dtic.milnih.gov The MEP at a given point in space around a molecule represents the electrostatic interaction energy between the molecule's static charge distribution and a positive point charge. dtic.mil Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. nih.govmdpi.com

For enamine systems like this compound, MEP studies can provide significant insights into their reactivity. The MEP surface of an enamine would clearly show a region of high negative potential around the β-carbon of the double bond, consistent with its known nucleophilic character. This visualization helps to rationalize why electrophiles preferentially attack this position. MEP analysis has been applied to various enamine and imine/enamine systems to identify reactive sites for both nucleophilic and electrophilic attacks, as well as potential hydrogen-bonding interactions. mdpi.comresearchgate.net

In addition to MEP, other quantum mechanical descriptors are employed to quantify the reactivity of molecules. scirp.org These descriptors include:

HOMO and LUMO energies: The energy of the Highest Occupied Molecular Orbital (εHOMO) is related to a molecule's ability to donate electrons (nucleophilicity), while the energy of the Lowest Unoccupied Molecular Orbital (εLUMO) is related to its ability to accept electrons (electrophilicity). wuxiapptec.comscirp.org

Electrophilicity Index (ω): This index quantifies the global electrophilic nature of a molecule and has been shown to be a strong predictor of reactivity in certain reactions. scirp.orgresearchgate.net

Fukui Functions: These local reactivity descriptors indicate the change in electron density at a specific atomic site upon the addition or removal of an electron, thereby identifying the most electrophilic and nucleophilic sites within a molecule. scirp.org

For instance, in a study of aminopyrimidoisoquinolinequinones, which can exist in an enamine tautomeric form, the global dipole moment and electrophilicity index were found to have a high correlation with their anticancer activity. scirp.org In another study on covalent inhibitors, the electrophilicity index and the charge on the β-carbon were identified as strong predictors of reactivity for Michael addition reactions. researchgate.net These quantum descriptors, in conjunction with MEP analysis, provide a powerful computational framework for understanding and predicting the chemical behavior of this compound and related enamine systems.

Synthetic Utility and Chemical Transformations Derived from E 1 Pyrrolidino 2 Pentene

(E)-1-Pyrrolidino-2-pentene as a Building Block in Organic Synthesis

This compound is a key starting material in the synthesis of diverse organic compounds. minakem.comresearchgate.netscbt.comgiottobiotech.com Its utility stems from the enamine functionality, which allows for a range of chemical transformations.

The reactivity of enamines like this compound is harnessed in the synthesis of intricate carbocyclic and heterocyclic structures. These reactions often proceed through cycloaddition pathways, where the enamine acts as a nucleophilic component. For instance, enamines can react with electrophilic acetylenes in [2+2] cycloaddition reactions to form cyclobutene (B1205218) adducts, which can then rearrange to yield larger ring systems. asianpubs.org The polarity of the solvent can influence the outcome of these reactions, sometimes leading to the formation of ring-expanded products directly. asianpubs.org

Furthermore, enamines are instrumental in multicomponent reactions for the synthesis of highly functionalized pyrroles. rsc.org These reactions can involve the in situ formation of the enamine, which then reacts with other components to build the pyrrole (B145914) ring. rsc.org The versatility of this approach allows for the introduction of a wide array of functional groups.

The synthesis of complex polycyclic structures can also be achieved. For example, the reaction of enamines with pyrrole can lead to the formation of Michael-type adducts. researchgate.net Under more forceful conditions, these can further react to produce pyrrolizine compounds through a cycloaddition involving an azafulvene intermediate. researchgate.net This highlights the ability of enamines to participate in cascade reactions, leading to significant increases in molecular complexity in a single synthetic operation.

Recent advancements have also demonstrated the use of 1,3-enynes, structurally related to enamines, in cyclization strategies to afford a diverse range of heterocyclic and carbocyclic scaffolds. researchgate.net These reactions showcase the potential for developing stereo-, regio-, and chemo-selective transformations. researchgate.net

Table 1: Examples of Carbocyclic and Heterocyclic Frameworks from Enamine Reactions

| Starting Materials | Reaction Type | Resulting Framework |

|---|---|---|

| Enamine, Electrophilic Acetylene | [2+2] Cycloaddition | Cyclobutene, Ring-Expanded Carbocycles |

| Enamine, Vicinal Tricarbonyl Compound, Nucleophile | Multicomponent Reaction | Functionalized Pyrrole |

| Enamine, Pyrrole | Michael Addition/Cycloaddition | Pyrrolizine |

| 1,3-Enyne, N-aryl urea | Rh-catalyzed Annulation | 2-Alkenyl Indole |

Pyrrolizine and its fused heterocyclic derivatives are important structural motifs found in numerous biologically active compounds. acs.org this compound and related enamines are valuable precursors for the synthesis of these frameworks. One of the most powerful methods for constructing such systems is the 1,3-dipolar cycloaddition reaction. ccspublishing.org.cnnih.gov In this approach, an azomethine ylide, which can be generated from the enamine or a related precursor, reacts with a dipolarophile to form the pyrrolizine ring system. ccspublishing.org.cnmdpi.comnih.gov

For instance, the reaction of azomethine ylides with electron-deficient alkynes or alkenes is a common strategy for synthesizing functionalized pyrrolizines and spiro[indoline-3,3'-pyrrolizines]. ccspublishing.org.cnacs.org These reactions can be highly regioselective and diastereoselective, providing access to complex structures with good control over stereochemistry. acs.org

Furthermore, novel cascade reactions initiated by C-H bond functionalization of pyrroles have been developed to produce diversely functionalized pyrrolizines. researchgate.net These methods offer alternative pathways to these important heterocyclic systems. The synthesis of pyrrolo-fused heterocycles, such as pyrrolopyrazines and pyrrolopyrimidines, can also be achieved through 1,3-dipolar cycloaddition strategies. nih.gov

Table 2: Synthetic Routes to Pyrrolizine and Pyrrolo-Fused Heterocycles

| Precursors | Key Reaction | Product Type |

|---|---|---|

| Azomethine Ylide, Dipolarophile | 1,3-Dipolar Cycloaddition | Pyrrolizine, Spiro[indoline-3,3'-pyrrolizine] |

| N-alkoxycarbamoyl pyrrole, CF3-ynone | C-H Functionalization Cascade | Functionalized Pyrrolizine |

| Cycloimmonium N-ylide, Ethyl propiolate | 1,3-Dipolar Cycloaddition | Pyrrolopyrazine, Pyrrolopyrimidine |

Construction of Complex Carbocyclic and Heterocyclic Frameworks

Regioselectivity and Stereoselectivity in Derived Transformations

Controlling regioselectivity and stereoselectivity is a cornerstone of modern organic synthesis. In reactions involving this compound and its derivatives, these aspects are of paramount importance. khanacademy.orgyoutube.comsathyabama.ac.in

In cycloaddition reactions, the regioselectivity is often governed by the electronic properties of the reacting partners. researchgate.netsci-rad.com For example, in the 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient dipolarophiles, the regiochemical outcome can be predicted based on the frontier molecular orbital interactions. ccspublishing.org.cn

Stereoselectivity, including diastereoselectivity and enantioselectivity, is also a key feature of many transformations. csic.es For instance, the three-component reaction of pyrrolidine (B122466), aromatic aldehydes, and 3-arylideneoxindolin-2-ones can afford functionalized spiro[indoline-3,1'-pyrrolizines] with high diastereoselectivity. acs.org The stereochemical outcome of such reactions can often be rationalized by considering the transition state geometries, where steric and electronic factors play a crucial role. In some cases, the use of chiral catalysts can induce high levels of enantioselectivity.

The stereochemistry of the starting enamine can also influence the stereochemical course of a reaction, a concept known as stereospecificity. khanacademy.org While not always the case, the E or Z configuration of the enamine can lead to the preferential formation of one stereoisomer of the product over another.

Applications in the Generation of Reactive Intermediates

This compound is not only a building block in its own right but also serves as a precursor for the generation of various reactive intermediates. rsc.orgacs.org The enamine itself can be considered a reactive intermediate, readily participating in reactions with electrophiles.

One of the most significant applications is the in situ generation of azomethine ylides for 1,3-dipolar cycloaddition reactions, as discussed previously. ccspublishing.org.cnmdpi.com These ylides are transient species that are typically not isolated but are trapped by a suitable dipolarophile.

Furthermore, enamines can be involved in reactions that proceed through radical intermediates. For example, the hydroformylation of pentene in the presence of pyrrolidine can lead to the formation of an enamine with hexanal, which can then be involved in subsequent reactions. rsc.org In some cases, this enamine intermediate can be irreversibly hydrogenated, leading to catalyst deactivation. rsc.org

The synthesis of 2-arylpyrrolidines has been achieved through the intermolecular coupling of vinylarenes with β-aminoethyl carbon radicals generated from potassium N-carbamoyl-β-aminoethyltrifluoroborates. nih.gov Mechanistic studies involving radical clocks are consistent with the involvement of carbon radical intermediates in these transformations. nih.gov

Future Research Directions in the Chemistry of E 1 Pyrrolidino 2 Pentene

Development of Novel and Sustainable Synthetic Protocols

The traditional synthesis of enamines, including (E)-1-Pyrrolidino-2-pentene, typically involves the condensation of a secondary amine with a carbonyl compound, often requiring harsh conditions and producing significant waste. A primary focus of future research will be the development of more environmentally benign and efficient synthetic protocols.

Key areas for advancement include:

Green Catalysis: The exploration of solid acid catalysts, such as zeolites or clays, could offer recyclable and less corrosive alternatives to traditional acid catalysts used in enamine formation. rsc.org Pyrrolidinium-based ionic liquids have also shown promise as green and recyclable catalysts for condensation reactions, a methodology that could be adapted for enamine synthesis under solvent-free conditions. thieme-connect.de

Alternative Energy Sources: Microwave-assisted organic synthesis (MAOS) has been shown to drastically reduce reaction times and improve yields in the synthesis of various heterocyclic compounds, including pyrroles. pensoft.net Applying microwave irradiation to the synthesis of this compound could lead to faster, more energy-efficient processes. pensoft.net

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, leading to higher yields and purity. Developing a flow-based synthesis for this compound would enable safer, scalable, and more consistent production.

Table 1: Potential Sustainable Synthetic Protocols

| Protocol | Potential Advantage | Applicability to this compound | Relevant Research Area |

|---|---|---|---|

| Solid Acid Catalysis | Recyclable catalyst, reduced corrosion and waste. | Use of zeolites (e.g., H-Y) or montmorillonite (B579905) clay to catalyze the condensation of pentanal and pyrrolidine (B122466). | Heterogeneous Catalysis. rsc.org |

| Microwave-Assisted Synthesis | Drastically reduced reaction times, improved energy efficiency. | Rapid, solvent-free, or minimal-solvent synthesis from starting materials. | Green Chemistry. pensoft.net |

| Flow Chemistry | Enhanced safety, scalability, and product consistency. | Continuous production with precise control over stoichiometry and temperature. | Process Chemistry. |

| Ionic Liquid Catalysis | Use of non-volatile, recyclable reaction media and catalysts. | Employing pyrrolidinium-based ionic liquids as both catalyst and solvent. | Green Chemistry. thieme-connect.de |

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways

The reactivity of enamines is well-established in classical reactions like alkylation and acylation. However, the unique electronic and steric properties of this compound invite the exploration of novel transformation pathways.

Future research should focus on:

Cascade Reactions: Designing one-pot, multi-step reactions that leverage the nucleophilicity of the enamine to construct complex molecular architectures. For instance, a cascade sequence could involve an initial Michael addition followed by an intramolecular cyclization, a strategy used in the synthesis of pyrrolidine-containing polycyclic compounds. mdpi.comresearchgate.net

Cycloaddition Reactions: While enamines are known to participate in cycloadditions, the specific reactivity of the (E)-1-pentene isomer in [3+2] and [4+2] cycloadditions with novel dipolarophiles or dienes is an area ripe for investigation. mdpi.comresearchgate.net Such reactions could provide rapid access to complex bicyclic systems containing the pyrrolidine motif. cdnsciencepub.com

Reactions with Novel Electrophiles: Investigating the reactivity of this compound with unconventional electrophiles, such as fluorinated alkenes or organometallic complexes, could lead to the synthesis of novel organofluorine compounds or functionalized heterocycles. researchgate.netresearchgate.net Rhodium-catalyzed formal [4+1] approaches have been used to create pyrrolidines from alkenes, suggesting potential for new transformations involving enamine intermediates. nih.gov

Advanced Computational Modeling for Predictive Reactivity and Selectivity

Computational chemistry offers powerful tools for understanding and predicting chemical reactivity, which can accelerate the discovery of new reactions and optimize existing ones. For this compound, computational studies will be invaluable.

Prospective areas of computational research include:

Reaction Mechanism and Transition State Analysis: Using Density Functional Theory (DFT) to model the transition states of reactions involving this compound can provide deep insights into the factors controlling stereoselectivity and regioselectivity. acs.orgresearchgate.net This is particularly important for predicting the outcome of asymmetric transformations.

Predicting Novel Reactivity: Computational screening can identify potential, yet undiscovered, reaction partners and pathways for the enamine. By calculating reaction energetics, researchers can prioritize experimental efforts on the most promising transformations. acs.org

Understanding Enamine/Iminium Equilibria: The catalytic activity of enamines is intrinsically linked to their equilibrium with the corresponding iminium ions. pnas.org Computational models can elucidate the geometric and electronic factors that govern this equilibrium, aiding in the design of more effective organocatalytic systems. acs.org

Table 2: Focus Areas for Computational Modeling

| Computational Method | Research Goal | Expected Outcome for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Elucidate reaction mechanisms and transition state geometries. | Prediction of stereochemical outcomes (e.g., in aldol (B89426) or Michael additions) and rationalization of observed product distributions. acs.org |

| Ab Initio Molecular Dynamics (AIMD) | Simulate reaction dynamics and solvent effects in real-time. | A deeper understanding of the role of solvent and temperature in controlling reaction pathways. researchgate.net |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Model enzyme-catalyzed or large system reactions involving the enamine. | Design of artificial metalloenzymes or complex catalytic systems where the enamine is a key component. |

Design of Catalytic Systems Utilizing Specific Enamine Properties

The pyrrolidine moiety is a cornerstone of modern asymmetric organocatalysis, famously employed in the Stork enamine alkylation and the MacMillan iminium ion catalysis. pnas.org Future research can build on this foundation by designing novel catalytic systems that specifically exploit the properties of this compound or related structures.

Directions for future investigation are:

Tandem Catalysis: Developing catalytic systems where an organometallic catalyst and an enamine/iminium cycle work in concert. For example, a rhodium catalyst could facilitate a hydroformylation which is then followed by a pyrrolidine-catalyzed aldol condensation, although challenges with catalyst deactivation would need to be overcome. rsc.org

Photoredox/Enamine Dual Catalysis: Combining photoredox catalysis with enamine catalysis to enable novel transformations that are not possible with either system alone. This could involve the generation of radical intermediates that react with the enamine to form complex products.

Biocatalysis and Artificial Metalloenzymes: Engineering enzymes or designing artificial metalloenzymes that can utilize this compound as a substrate or a key catalytic intermediate for highly selective transformations.

Blocked Catalysts: The development of acid-blocked pyrrolidine catalysts, which become active only under specific conditions (e.g., heat), is an area of industrial interest, particularly in polymer chemistry. google.com This concept could be expanded to control the reactivity of this compound in various synthetic applications.

Q & A

Q. Q1. What are the optimal synthetic routes for (E)-1-Pyrrolidino-2-pentene, considering stereoselectivity and yield?

Methodological Answer : To optimize synthesis, systematically compare reaction conditions (e.g., solvent polarity, catalyst type, temperature) using Design of Experiments (DOE) frameworks. For stereoselectivity, employ chiral catalysts (e.g., proline derivatives) and monitor reaction progress via gas chromatography (GC) or nuclear magnetic resonance (NMR) . Validate purity using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm isomer ratios . Document yield calculations with error margins (±5%) to ensure reproducibility .

Q. Q2. Which spectroscopic techniques are most reliable for characterizing this compound’s structural and electronic properties?

Methodological Answer : Use a multi-technique approach:

- IR Spectroscopy : Identify functional groups (e.g., pyrrolidine ring vibrations at ~1450–1550 cm⁻¹) .

- NMR : Assign stereochemistry via coupling constants (J values) in ¹H and ¹³C spectra, comparing with density functional theory (DFT)-predicted shifts .

- UV-Vis : Analyze π→π* transitions to infer electronic conjugation in the pentene chain. Calibrate instruments using NIST reference standards .

Advanced Research Questions

Q. Q3. How can computational methods predict this compound’s reactivity in nucleophilic addition reactions?

Methodological Answer : Employ DFT (e.g., B3LYP/6-311+G(d,p)) to model transition states and calculate activation energies. Validate with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy). Compare Mulliken charges and frontier molecular orbitals (HOMO-LUMO gaps) to identify reactive sites . Use molecular dynamics (MD) simulations to assess solvent effects on reaction pathways .

Q. Q4. How do contradictions in reported thermodynamic data (e.g., enthalpy of formation) for this compound arise, and how can they be resolved?

Methodological Answer : Contradictions may stem from experimental variability (e.g., calorimetry vs. gas-phase measurements) or impurities. To resolve:

Q. Q5. What experimental designs minimize side reactions during this compound’s functionalization?

Methodological Answer :

- Control Variables : Fix temperature (±1°C) and solvent polarity (e.g., dielectric constant ε ≥ 20) to suppress undesired pathways .

- In Situ Monitoring : Use real-time FTIR or Raman spectroscopy to detect intermediates .

- Statistical Optimization : Apply response surface methodology (RSM) to balance reaction time and reagent stoichiometry .

Data Analysis & Validation

Q. Q6. How should researchers analyze conflicting NMR data for this compound in different deuterated solvents?

Methodological Answer :

- Solvent Correction : Normalize chemical shifts using solvent-specific reference tables (e.g., DMSO-d6 vs. CDCl3) .

- DFT Solvation Models : Simulate solvent effects (e.g., PCM or SMD models) to predict shift variations .

- Error Margins : Report confidence intervals (±0.05 ppm for ¹H NMR) to quantify uncertainty .

Q. Q7. What strategies ensure reproducibility in kinetic studies of this compound’s degradation under UV exposure?

Methodological Answer :

- Standardized Light Sources : Use calibrated UV lamps (λ = 254 nm) with radiometric power measurements .

- Control Experiments : Include dark controls and replicate trials (n ≥ 3) to isolate photodegradation effects .

- Data Reporting : Use Arrhenius plots with R² ≥ 0.98 and confidence bands for activation energy (Ea) .

Mechanistic & Theoretical Investigations

Q. Q8. How can isotopic labeling (e.g., ¹⁵N) clarify the mechanism of this compound’s ring-opening reactions?

Methodological Answer :

- Synthesis of ¹⁵N-Labeled Analog : Use ¹⁵NH₄Cl in pyrrolidine synthesis, confirmed via MS isotopic patterns .

- Kinetic Isotope Effects (KIE) : Compare reaction rates (kH/kD) to identify rate-determining steps .

- Theoretical Modeling : Map potential energy surfaces (PES) with isotopic mass corrections in DFT calculations .

Research Design & Ethical Considerations

Q. Q9. How to design a collaborative study on this compound’s biological activity while ensuring data integrity?

Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.